MAB-CHMINACA metabolite M10

Forensic toxicology Metabolite confirmation Urinary biomarker

MAB-CHMINACA metabolite M10 (1-(cyclohexylmethyl)-N-(4,4-dimethyl-2-oxotetrahydrofuran-3-yl)-1H-indazole-3-carboxamide; C₂₁H₂₇N₃O₃; MW 369.5) is a potential phase I metabolite of the indazole-based synthetic cannabinoid receptor agonist MAB-CHMINACA (also known as ADB-CHMINACA). The parent compound is a potent CB₁ receptor agonist with a reported binding affinity of Kᵢ = 0.289 nM and an EC₅₀ of 0.620 nM.

Molecular Formula C21H27N3O3
Molecular Weight 369.5
Cat. No. B1164213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMAB-CHMINACA metabolite M10
SynonymsADB-CHMINACA metabolite M10
Molecular FormulaC21H27N3O3
Molecular Weight369.5
Structural Identifiers
SMILESO=C(NC1C(OCC1(C)C)=O)C2=NN(CC3CCCCC3)C4=C2C=CC=C4
InChIInChI=1S/C21H27N3O3/c1-21(2)13-27-20(26)18(21)22-19(25)17-15-10-6-7-11-16(15)24(23-17)12-14-8-4-3-5-9-14/h6-7,10-11,14,18H,3-5,8-9,12-13H2,1-2H3,(H,22,25)
InChIKeyRFCMMGZOXTXBEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MAB-CHMINACA Metabolite M10: Technical Baseline for Forensic and Clinical Reference Standard Procurement


MAB-CHMINACA metabolite M10 (1-(cyclohexylmethyl)-N-(4,4-dimethyl-2-oxotetrahydrofuran-3-yl)-1H-indazole-3-carboxamide; C₂₁H₂₇N₃O₃; MW 369.5) is a potential phase I metabolite of the indazole-based synthetic cannabinoid receptor agonist MAB-CHMINACA (also known as ADB-CHMINACA) . The parent compound is a potent CB₁ receptor agonist with a reported binding affinity of Kᵢ = 0.289 nM and an EC₅₀ of 0.620 nM . M10 is characterized by dual metabolic modification: terminal amide hydrolysis to the carboxylic acid, hydroxylation of the tert-butyl (isopropyl-equivalent) group, and subsequent intramolecular cyclization to the γ-lactone form . This compound is classified as a scheduled substance reference material intended exclusively for forensic toxicology and research applications, and is available as a certified reference material (CRM) from commercial suppliers .

Why MAB-CHMINACA Metabolite M10 Cannot Be Interchanged with Other In-Class Synthetic Cannabinoid Metabolite Reference Standards


MAB-CHMINACA metabolite M10 occupies a unique analytical niche that precludes generic substitution with other MAB-CHMINACA or AB-CHMINACA metabolite standards. Unlike the confirmed in vivo urinary biomarkers M1 (4-monohydroxycyclohexylmethyl) and M11 (dihydroxyl), which were detected and quantified in authentic human urine at 2.17 ± 0.15 and 10.2 ± 0.3 ng/mL respectively , M10 was evaluated alongside five other reference standards in cryopreserved human hepatocyte incubations and was not among the metabolites detected . Furthermore, divergent metabolic profiles between MAB-CHMINACA and its structural analog AB-CHMINACA—where MAB-CHMINACA produces no terminal amide hydrolysis products whereas AB-CHMINACA yields many—render cross-compound metabolite substitution analytically invalid . M10 also exhibits a distinctive lactone cyclization that imposes specific solvent handling requirements (acetonitrile rather than methanol) to prevent hydrolytic ring-opening . These convergent factors mean that procurement of the exact M10 reference standard is non-negotiable for laboratories developing or validating analytical methods targeting this specific metabolic pathway.

Quantitative Comparative Evidence for MAB-CHMINACA Metabolite M10: Selection-Relevant Differentiation Data


In Vivo Confirmation Status: M10 Is Not Confirmed as a Human Urinary Metabolite, Unlike M1 and M11

In the only published in vivo human study of MAB-CHMINACA metabolism, six reference standards—including M10—were screened against an authentic postmortem urine specimen. Only two metabolites were detected and quantified: M1 (4-monohydroxycyclohexylmethyl) at 2.17 ± 0.15 ng/mL and M11 (dihydroxyl: 4-hydroxycyclohexylmethyl plus tert-butylhydroxyl) at 10.2 ± 0.3 ng/mL. Hydrolysis with β-glucuronidase produced no increase in either metabolite, indicating absence of glucuronide conjugation . M10 was not detected. In the preceding in vitro hepatocyte study, only 2 of the same 6 reference standard compounds matched actual metabolites detected in incubations; M10 was not among the matches . This means M10 currently lacks experimental confirmation as a genuine human metabolite of MAB-CHMINACA, distinguishing it sharply from M1 and M11 which serve as validated forensic urinary markers .

Forensic toxicology Metabolite confirmation Urinary biomarker LC-MS/MS

Lactone Cyclization Structural Differentiation: M10 vs. Open-Chain Carboxylic Acid Metabolite M2

MAB-CHMINACA metabolite M10 is the γ-lactone cyclization product derived from the open-chain carboxylic acid metabolite M2 ((S)-2-(1-(cyclohexylmethyl)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoic acid). M10 readily cyclizes to the lactone upon formation from M2, and conversely undergoes hydrolytic ring-opening back to M2 in protic solvents. This chemical lability necessitates that M10 reference standards be dissolved and stored in acetonitrile rather than methanol, as documented in the primary literature: "M10 was dissolved in acetonitrile to prevent hydrolysis, while other standards were dissolved in methanol" . The vendor technical datasheet confirms this property, stating the compound "readily cyclizes to the lactone" . The molecular formula for M10 is C₂₁H₂₇N₃O₃ (exact mass 369.205242 g/mol), while M2 has the formula C₂₁H₂₉N₃O₃, reflecting the open-chain carboxylic acid form . This 2-Da mass difference and distinct chromatographic retention behavior enable unambiguous analytical differentiation when both standards are available.

Analytical chemistry Reference standard handling Lactone stability Structural isomer differentiation

Metabolic Pathway Divergence: MAB-CHMINACA vs. AB-CHMINACA Amide Hydrolysis Profiles

A critical metabolic divergence exists between MAB-CHMINACA (ADB-CHMINACA) and its closest structural analog AB-CHMINACA. The literature directly states: "MAB‐CHMINACA incubation resulted in no production of amide hydrolysis products; AB‐CHMINACA, however, produced many hydrolyzed metabolites" . This is further corroborated by independent findings that amide hydrolysis was detected in ADB-CHMINACA metabolism "only as a minor transformation, since the cyclohexylmethyl tail appeared to be the preferred site of transformation" . The structural basis for this divergence is the side-chain difference: MAB-CHMINACA bears a tert-leucinamide (2,2-dimethylpropyl) moiety, whereas AB-CHMINACA carries a valinamide (2-methylpropyl) moiety. In AB-CHMINACA in vitro metabolism using human liver microsomes, 26 metabolites were detected including two carboxylated metabolites likely produced by amidase enzymes, and five glucuronidated metabolites . In contrast, the MAB-CHMINACA hepatocyte study detected 10 major metabolites with biotransformations occurring mainly at the cyclohexylmethyl tail; no amide hydrolysis products were identified .

Comparative metabolism Synthetic cannabinoid Amide hydrolysis In vitro hepatocyte model

Parent Compound CB₁ Receptor Affinity: MAB-CHMINACA vs. AB-CHMINACA Potency Differential

Although M10 itself lacks published receptor activity data, the selection of M10 as a reference standard must be contextualized within the potency of its parent compound. MAB-CHMINACA (ADB-CHMINACA) exhibits a CB₁ receptor binding affinity of Kᵢ = 0.289 nM and a functional EC₅₀ of 0.620 nM . By comparison, AB-CHMINACA—the closest structural analog, differing only in the side chain (tert-leucinamide vs. valinamide)—has a reported CB₁ Kᵢ of approximately 0.78 nM and CB₂ Kᵢ of 0.45 nM . This represents an approximately 2.7-fold higher CB₁ affinity for MAB-CHMINACA relative to AB-CHMINACA. This potency difference, combined with the divergent metabolic profiles, reinforces why MAB-CHMINACA-specific metabolite standards—including M10—are required for accurate forensic and toxicological analysis rather than relying on AB-CHMINACA metabolite surrogates.

Cannabinoid receptor Binding affinity CB1 agonist Potency comparison

Curated Mass Spectral Database Coverage: M10 Has Validated High-Resolution MS/MS Data for Method Development

MAB-CHMINACA metabolite M10 has been independently curated in the mzCloud advanced mass spectral database, which provides high-resolution tandem mass spectrometry data acquired on a Q Exactive Plus Orbitrap instrument with ESI ionization . The database contains 3 spectral trees and 330 individual tandem mass spectra (MS1 and MS2), manually curated to the highest quality standards. Additionally, M10 is included in the Wiley Registry of Mass Spectral Data 2023 (SpectraBase Compound ID: H8PvCZMmXGL) with GC-MS data . This level of curated spectral coverage is critical for laboratories developing targeted LC-MS/MS or GC-MS methods for M10 detection. In contrast, several other MAB-CHMINACA metabolite reference standards lack comparable publicly available, curated spectral databases, making M10 one of the better-characterized analytical reference standards in this compound class from a mass spectrometry perspective .

Mass spectrometry Spectral library HRMS Method validation mzCloud

High-Value Application Scenarios for MAB-CHMINACA Metabolite M10 Reference Standard


Forensic Toxicology Method Development for Differentiating MAB-CHMINACA from AB-CHMINACA Intake

M10 serves as an essential reference standard in forensic laboratories developing LC-MS/MS methods to distinguish MAB-CHMINACA consumption from AB-CHMINACA consumption. Given that AB-CHMINACA produces abundant amide hydrolysis metabolites while MAB-CHMINACA does not , the presence or absence of lactone-form metabolites such as M10 in a biological specimen can contribute to source attribution. M10's distinct exact mass (369.205242 Da), chromatographic retention, and fragmentation pattern—documented with 330 curated tandem mass spectra in mzCloud —enable its inclusion in targeted screening panels alongside M1 and M11.

In Vitro Metabolic Pathway Elucidation Using Cryopreserved Human Hepatocyte or Zebrafish Larvae Models

Despite not being confirmed as a major human in vivo metabolite in the single published postmortem urine case , M10 represents a theoretically plausible metabolic pathway (amide hydrolysis → hydroxylation → lactone cyclization) that may occur under different experimental conditions, genetic polymorphisms, or in specific subpopulations. Researchers employing in vitro hepatocyte incubation systems (10 μmol/L substrate, 3 h incubation) or in vivo zebrafish larvae models (100 μM, 24 h) can use the M10 CRM as an authentic reference standard to screen for this pathway and to validate peak assignments when novel chromatographic signals are observed.

Quality Control and Method Validation for Clinical Toxicology and Anti-Doping Laboratories

The M10 CRM, manufactured and tested to ISO 17025 and ISO Guide 34 guidelines , is suitable for use as a quality control material in quantitative LC-MS/MS method validation. Laboratories analyzing synthetic cannabinoid metabolites in urine, blood, or tissue specimens can use M10 to establish limit of detection (LOD), limit of quantification (LOQ), extraction recovery, and matrix effect parameters—even when M10 is not the primary analytical target—because its unique lactone structure and acetonitrile-specific solubility provide orthogonal validation of chromatographic separation and mass spectrometric detection conditions distinct from hydroxylated metabolites M1 and M11.

Reference Standard for LOINC-Coded MAB-CHMINACA Butanoate Confirmatory Testing

The LOINC database has assigned a specific code (87487-5) for MAB-CHMINACA butanoate (synthetic cannabinoid metabolite) testing in urine by confirmatory methods . M10, as the lactone form of the hydrolyzed butanoic acid metabolite, provides the reference standard necessary for laboratories implementing this LOINC-coded assay. The compound's availability as a scheduled CRM through Cayman Chemical / Bertin Bioreagent with restricted distribution to licensed controlled substance laboratories and qualified academic research institutions ensures compliance with regulatory requirements for forensic reference material procurement.

Quote Request

Request a Quote for MAB-CHMINACA metabolite M10

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.